(S)-1,2-Dihydroacenaphthylen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1,2-dihydroacenaphthylen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNDXQWJAMEAI-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC3=C2C1=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708489 | |
| Record name | (1S)-1,2-Dihydroacenaphthylen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228246-74-0 | |
| Record name | (1S)-1,2-Dihydro-1-acenaphthylenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228246-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1,2-Dihydroacenaphthylen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Principles and Control in Synthesis of S 1,2 Dihydroacenaphthylen 1 Amine
Fundamental Concepts of Chirality in Amines
Stereogenic Centers and Optical Activity in Polycyclic Amine Structures
The presence of a stereogenic center is a prerequisite for a molecule to exhibit optical activity. libretexts.org In the context of polycyclic amine structures like 1,2-Dihydroacenaphthylen-1-amine, the carbon atom to which the amine group is attached is a stereogenic center, as it is bonded to four different groups: the amine group, a hydrogen atom, and two different parts of the polycyclic ring system. The fixed conformation of the polycyclic framework prevents the rapid inversion that is characteristic of acyclic amines, thus allowing for the existence of stable enantiomers.
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene (B151609) rings. libretexts.org While many PAHs are planar, some, like hexahelicene, adopt a helical shape due to steric hindrance, rendering them chiral. libretexts.org The introduction of a stereogenic center, such as the amine-bearing carbon in 1,2-Dihydroacenaphthylen-1-amine, into a polycyclic system imparts chirality to the entire molecule.
Optical activity, the ability of a chiral compound to rotate the plane of plane-polarized light, is a defining characteristic of enantiomers. libretexts.orgyoutube.com A sample containing a single enantiomer will rotate light in a specific direction, either clockwise (dextrorotatory, (+)) or counterclockwise (levorotatory, (-)). youtube.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out. youtube.comlibretexts.org The magnitude and direction of optical rotation are measured using a polarimeter and are crucial for characterizing the enantiomeric purity of a sample. libretexts.org
Chiral Auxiliaries in Asymmetric Induction for Acenaphthylen-1-amine Derivatives
Asymmetric induction is a powerful strategy for the synthesis of enantiomerically enriched compounds. This approach often involves the use of a chiral auxiliary, an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. williams.edu Several classes of chiral auxiliaries have proven effective in the asymmetric synthesis of amines.
Sulfinamide-Based Auxiliaries (e.g., Ellman sulfinamide)
tert-Butanesulfinamide, often referred to as Ellman's sulfinamide, is a highly versatile and widely used chiral auxiliary for the asymmetric synthesis of amines. yale.eduyale.eduwikipedia.org It was first introduced by Jonathan A. Ellman in 1997. wikipedia.orgsigmaaldrich.com Both enantiomers of tert-butanesulfinamide are commercially available and are used to prepare a wide variety of chiral amines. wikipedia.org
The general strategy involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form an N-sulfinyl imine. sigmaaldrich.comiupac.org These sulfinyl imines are more reactive towards nucleophiles than typical imines and are resistant to hydrolysis. wikipedia.org The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to the opposite face, thus leading to high diastereoselectivity. sigmaaldrich.comiupac.org
A variety of nucleophiles, including Grignard reagents, organolithium compounds, and organozinc compounds, can be added to these chiral N-sulfinyl imines. wikipedia.orgiupac.org The reaction is believed to proceed through a six-membered cyclic transition state where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen. iupac.org After the addition reaction, the sulfinyl group can be readily cleaved under mild acidic conditions to afford the desired chiral primary amine. wikipedia.orgsigmaaldrich.com
This methodology has been successfully applied to the synthesis of a broad range of chiral amines, including α-branched amines and 1,2-amino alcohols. sigmaaldrich.comiupac.org The high diastereoselectivities and the reliability of the method have made Ellman's sulfinamide a valuable tool in both academic and industrial settings. yale.edusigmaaldrich.com
Table 1: Asymmetric Synthesis of Amines using Ellman's Sulfinamide
| Aldimine/Ketimine Substrate | Nucleophile | Diastereomeric Ratio (dr) |
|---|---|---|
| Arylacetaldimine | Grignard Reagents | 89:11 to 99:1 |
| Aliphatic Aldimines | Grignard Reagents | 89:11 to 99:1 |
| Aromatic Aldimines | Grignard Reagents | 89:11 to 99:1 |
| Aliphatic Ketimines | Organolithium Reagents | 89:11 to 99:1 |
| Aromatic Ketimines | Organolithium Reagents | 89:11 to 99:1 |
Data sourced from a study on the applications of tert-butanesulfinamide in asymmetric synthesis. iupac.org
Ephedrine (B3423809) and Pseudoephedrine Derivatives as Chiral Inductors
Ephedrine and pseudoephedrine are naturally occurring chiral amino alcohols that have been extensively used as chiral auxiliaries in asymmetric synthesis. researchgate.netacs.org Both enantiomers of pseudoephedrine are readily available and inexpensive. acs.org These auxiliaries can be N-acylated to form tertiary amides, which can then be deprotonated to form chiral enolates. acs.orgcaltech.edu
The diastereoselective alkylation of these chiral enolates is a key step in this methodology. acs.orgcaltech.edu The presence of a lithium salt, such as lithium chloride, is often crucial for achieving high diastereoselectivity. caltech.edu The lithium cation is thought to form a rigid chelate with the enolate oxygen and the hydroxyl group of the auxiliary, which blocks one face of the enolate and directs the incoming electrophile to the other face. caltech.edu
Pseudoephedrine amides have been shown to be particularly effective in these alkylation reactions, providing high yields and excellent diastereoselectivities for a wide range of alkyl halides. acs.orgcaltech.edu In contrast, ephedrine amides generally give lower diastereoselectivities. caltech.edu After the alkylation step, the chiral auxiliary can be cleaved to provide enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones. acs.orgcaltech.edu
More recently, pseudoephenamine has been introduced as a practical alternative to pseudoephedrine, as it is not subject to the same regulatory restrictions. nih.govharvard.edu Pseudoephenamine-derived amides have been shown to exhibit equal or even greater diastereoselectivities in alkylation reactions compared to their pseudoephedrine counterparts, particularly in the formation of quaternary carbon centers. nih.gov
Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides
| Amide Substrate | Electrophile | Diastereoselectivity |
|---|---|---|
| Pseudoephedrine Propionamide | Benzyl Bromide | >98% |
| Pseudoephedrine Acetamide | Methyl Iodide | >98% |
Data from studies on pseudoephedrine as a chiral auxiliary. caltech.eduresearchgate.net
Oxazolidinone Derivatives in Diastereoselective Reactions
Oxazolidinones, particularly those developed by David Evans, are a class of powerful and versatile chiral auxiliaries that have found widespread use in asymmetric synthesis. williams.edusigmaaldrich.com They are readily available in both enantiomeric forms and can be easily acylated to form N-acyl oxazolidinones. williams.edumdpi.com
The N-acyl oxazolidinones can be deprotonated to form chiral enolates, which can then participate in a variety of diastereoselective reactions, including alkylations, aldol (B89426) additions, and Michael additions. williams.edusigmaaldrich.comresearchgate.net The stereochemical outcome of these reactions is controlled by the conformation of the enolate, which is influenced by the bulky substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the enolate, leading to highly diastereoselective transformations. williams.edu
A key advantage of Evans oxazolidinone auxiliaries is the predictable sense of asymmetric induction. williams.edu Furthermore, the diastereomeric products can often be separated by chromatography or crystallization, allowing for the isolation of enantiomerically pure material even if the initial diastereoselectivity was not perfect. williams.edu The auxiliary can then be cleaved under mild conditions to afford the desired chiral product, and the oxazolidinone can be recovered and reused. williams.edusigmaaldrich.com
The reliability and broad applicability of oxazolidinone auxiliaries have made them a standard tool for the synthesis of a wide range of enantiomerically pure compounds. williams.eduresearchgate.net
Table 3: Diastereoselective Reactions using Oxazolidinone Auxiliaries
| Reaction Type | Substrate | Reagent | Diastereomeric Excess (de) |
|---|---|---|---|
| Alkylation | N-Propionyl oxazolidinone | Benzyl Bromide | >99% |
| Aldol Addition | N-Acetyl oxazolidinone | Benzaldehyde | >99% |
| Michael Addition | N-Crotonyl oxazolidinone | Diethyl malonate | >98% |
Data derived from literature on oxazolidinone auxiliaries. sigmaaldrich.comresearchgate.net
Other Privileged Chiral Auxiliaries (e.g., BINOL, Camphorsultam)
In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired configuration. wikipedia.org After the key stereoselective reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Privileged chiral auxiliaries are those that have proven effective across a wide range of reactions and substrates.
1,1'-Bi-2-naphthol (BINOL): BINOL is a C2-symmetric, axially chiral compound that is one of the most widely used ligands and reagents in asymmetric synthesis. sigmaaldrich.comnih.gov Its derivatives are employed in numerous catalytic reactions, including Diels-Alder reactions, carbonyl additions and reductions, and Michael additions. sigmaaldrich.com The high degree of conformational rigidity and the well-defined chiral environment provided by the binaphthyl scaffold allow for excellent transfer of chirality. nih.gov In the context of creating chiral amines, BINOL-derived phosphoric acids can act as powerful chiral Brønsted acid catalysts. For instance, a VAPOL-derived phosphoric acid, which is structurally related to BINOL, has been shown to be highly effective in the addition of sulfonamides to imines, yielding protected aminals with impressive enantiopurities, whereas the analogous BINOL-derived catalyst showed lower induction. sigmaaldrich.com
Camphorsultam: Camphorsultam, often referred to as Oppolzer's sultam, is a highly reliable chiral auxiliary derived from naturally occurring camphor. wikipedia.orgresearchgate.net Its rigid bicyclic structure provides a well-defined steric environment that effectively shields one face of an attached prochiral substrate, directing the approach of a reagent to the opposite face. wikipedia.orgwikipedia.org Camphorsultam is particularly effective in reactions such as alkylations, aldol reactions, and Michael additions. wikipedia.orgresearchgate.net For example, in the synthesis of α-methylcysteine, N-acylated camphorsultam derivatives undergo stereoselective alkylation, where the sultam auxiliary dictates the facial selectivity of the incoming electrophile. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved hydrolytically. nih.gov Its predictability and the high diastereoselectivities often achieved make it a cornerstone in asymmetric synthesis. researchgate.net
Table 1: Comparison of Privileged Chiral Auxiliaries
| Auxiliary | Key Features | Common Applications |
|---|---|---|
| BINOL | C2-symmetric, axial chirality, highly tunable. sigmaaldrich.comacs.org | Lewis acid catalysis, Brønsted acid catalysis, reductions. sigmaaldrich.com |
| Camphorsultam | Rigid bicyclic structure, high stereocontrol. wikipedia.orgresearchgate.net | Alkylations, aldol reactions, Michael additions, cycloadditions. wikipedia.orgresearchgate.net |
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis is a more atom-economical approach for establishing stereocenters, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
Transition Metal Catalysis (e.g., Ni-catalyzed asymmetric hydrogenation, Cu-catalysis)
Nickel-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated compounds is a powerful method for producing chiral molecules. acs.org While noble metals like rhodium, ruthenium, and iridium have historically dominated this field, recent advancements have highlighted nickel as a cost-effective and sustainable alternative. nih.govbohrium.com Nickel-based catalysts have shown remarkable efficiency and enantioselectivity in the asymmetric hydrogenation of challenging substrates like β-acylamino nitroolefins to produce chiral β-amino nitroalkanes. nih.govscispace.com In a notable study, a catalyst system comprising Ni(OAc)₂ and the chiral ligand (S)-Binapine achieved excellent yields and enantioselectivities (up to 99% ee) under mild conditions. bohrium.comscispace.com This approach is attractive for its broad substrate scope, including alkyl-substituted olefins, which are often challenging for noble metal catalysts. scispace.com
Copper-Catalysis: Copper catalysts have emerged as versatile and powerful tools for the asymmetric synthesis of chiral amines. chinesechemsoc.org These catalysts can be employed in a variety of transformations, including conjugate additions, allylic aminations, and reactions involving imines. chinesechemsoc.orgacs.org One effective strategy is the copper-catalyzed asymmetric formal hydroaminomethylation of alkenes with N,O-acetals. chinesechemsoc.org Using a catalyst generated from Cu(OAc)₂ and a chiral bisphosphine ligand like (S,S)-Ph-BPE, a wide range of vinylarenes can be converted to chiral β-stereogenic amines with high yields and excellent enantioselectivities (92% to >99% ee). chinesechemsoc.org Copper catalysts have also been successfully used in the asymmetric amination of alkynyl oxetanes to generate γ-amino alcohols with tertiary stereocenters. acs.org
Table 2: Selected Results in Transition Metal-Catalyzed Asymmetric Amine Synthesis
| Catalyst System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ni(OAc)₂ / (S)-Binapine | β-acylamino nitroolefins | Chiral β-amino nitroalkanes | High | up to 99% | bohrium.com, scispace.com |
| Cu(OAc)₂ / (S,S)-Ph-BPE | Vinylarenes | Chiral β-stereogenic amines | 55-97% | 92% to >99% | chinesechemsoc.org |
| Cu(OTf)₂ / Ph-box | Ketoimines | α-tertiary amines | High | Excellent | acs.org |
Organocatalysis in Stereoselective Transformations
Organocatalysis refers to the use of small, metal-free organic molecules to catalyze chemical reactions. scienceopen.com This field has grown into a major pillar of asymmetric synthesis, often providing complementary reactivity to metal-based catalysts and enzymes. scienceopen.com Organocatalysts typically activate substrates through non-covalent interactions (e.g., hydrogen bonding, ion pairing) or by forming covalent intermediates (e.g., enamines, iminium ions). scienceopen.com
For the synthesis of chiral amines, bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinols, are particularly effective. scienceopen.com These catalysts possess both a Lewis basic site (e.g., an amine) to activate one reactant and a Lewis acidic or hydrogen-bond donor site (e.g., a thiourea (B124793) or hydroxyl group) to activate the other. scienceopen.com For example, the conjugate addition of various nucleophiles to nitroalkenes, a key step in the synthesis of many chiral amines, can be catalyzed with high enantioselectivity using thiourea-based catalysts. nih.gov The reaction proceeds through a transition state where the catalyst uses hydrogen bonding to activate the nitroalkene and orient the incoming nucleophile for a stereoselective attack. scienceopen.com
Biocatalysis for Enantioselective Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with exceptional selectivity under mild conditions. nih.gov For the synthesis of chiral amines, several classes of enzymes are particularly important, including transaminases (TAs), imine reductases (IREDs), and reductive aminases (RedAms). nih.govd-nb.info
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiopurity. nih.gov The technology is highly scalable and is used industrially to produce several tons of chiral amine building blocks annually. nih.gov
Imine Reductases (IREDs) and Reductive Aminases (RedAms): IREDs and RedAms catalyze the asymmetric reduction of pre-formed or in situ-generated imines to furnish chiral amines. d-nb.info Modern techniques like directed evolution allow for the engineering of these enzymes to enhance their activity, stability, and substrate scope. d-nb.info A biocatalytic route employing an IRED was successfully developed for the large-scale manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, delivering over 180 kg of the intermediate with high yield and outstanding enantioselectivity. digitellinc.com These biocatalytic methods represent a green and powerful strategy for accessing valuable chiral amines.
Table 3: Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Key Advantages |
|---|---|---|
| Transaminases (TAs) | Reductive amination of ketones. nih.gov | High enantioselectivity, scalable, uses inexpensive amine donors. nih.gov |
| Imine Reductases (IREDs) | Asymmetric reduction of imines. d-nb.info | High selectivity, broad substrate scope through engineering. d-nb.infodigitellinc.com |
| Reductive Aminases (RedAms) | Reductive coupling of amines and carbonyls. d-nb.info | Access to secondary and tertiary amines, dynamic kinetic resolution. d-nb.info |
Chemical Reactivity and Mechanistic Studies of S 1,2 Dihydroacenaphthylen 1 Amine
Reaction Pathways and Transformation of the Amine Functionality
The amine group of (S)-1,2-Dihydroacenaphthylen-1-amine is a key site for a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.
Condensation Reactions
Condensation reactions involving the primary amine functionality are fundamental to the synthesis of imines, also known as Schiff bases. nih.govlibretexts.org These reactions typically involve the treatment of the amine with an aldehyde or a ketone, often under acid-catalyzed conditions, to form a C=N double bond with the elimination of a water molecule. libretexts.orglatech.edu The formation of an imine intermediate is a crucial step in many synthetic pathways, including reductive aminations. libretexts.org The reaction is reversible, and the equilibrium can be driven towards the product by removing water. acsgcipr.org Various catalysts, such as tris(2,2,2-trifluoroethyl)borate, can facilitate these condensations under mild conditions. organic-chemistry.org
The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.org
Table 1: Examples of Condensation Reactions for Imine Synthesis
| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Primary Amine | Aldehyde/Ketone | Acid catalysis, heat | Imine |
| Primary Amine | Aldehyde/Ketone | Tris(2,2,2-trifluoroethyl)borate | Imine |
This table provides a generalized overview of condensation reactions. Specific conditions for this compound may vary.
Reduction Reactions (e.g., of imine intermediates)
The imine intermediates derived from this compound can be readily reduced to form secondary amines. This two-step process, involving imine formation followed by reduction, is known as reductive amination. nih.gov A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in a stepwise manner where the imine is formed first and then reduced. redalyc.org For instance, the reductive amination of an aldehyde with an amine can be achieved using sodium borohydride in methanol, with the conversion rate being dependent on the amount of the reducing agent. redalyc.org
In some cases, a direct or one-pot reductive amination can be performed by mixing the carbonyl compound, the amine, and a suitable reducing agent together. unive.it Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is particularly effective for reductive aminations as it selectively reduces the iminium ion in the presence of the ketone or aldehyde, minimizing the formation of alcohol byproducts. youtube.com Other reducing systems, such as catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C) or using copper hydride complexes, have also been successfully employed for the reduction of imines to amines. organic-chemistry.org
The reduction of a related compound, 2-imino-6,7,8-trihydroacenaphthylen-1-amine, with sodium metal has also been studied, leading to the formation of different salt complexes depending on the stoichiometry of the reducing agent. researchgate.net
Oxidation Reactions (e.g., involving hypervalent iodine)
The amine functionality can undergo oxidation reactions. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are known for their mild and selective oxidizing properties. nih.gov These reagents have been successfully used for the oxidation of amines to imines. nih.gov In a broader context, hypervalent iodine compounds can promote various oxidative transformations. For instance, they can facilitate the oxidative coupling of amines with amides or thioamides to form oxazoles and thiazoles. nih.gov In such reactions, the hypervalent iodine reagent can induce a series of C-N/C-O or C-N/C-S bond-forming events. nih.gov The readily oxidized dihydro-acenaphthylene unit has been shown to be compatible with these conditions, leading to the formation of the desired heterocyclic product in good yield. nih.gov
The mechanism of these oxidations can be complex. In the case of thiazole (B1198619) formation, it is proposed that the hypervalent iodine promotes amine dehydrogenation to form an iminium intermediate, which then undergoes further cyclization. nih.gov For oxazole (B20620) synthesis, the process may involve electrophilic activation and subsequent cyclization. nih.gov
Table 2: Hypervalent Iodine Reagents in Organic Synthesis
| Reagent | Typical Application |
|---|---|
| 2-Iodoxybenzoic Acid (IBX) | Oxidation of alcohols to aldehydes/ketones, oxidation of amines to imines. nih.gov |
| Dess-Martin Periodinane (DMP) | Mild oxidation of alcohols to aldehydes/ketones. nih.gov |
Nucleophilic Reactivity of the Amine Moiety
The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of reactions. As discussed, it acts as a nucleophile in condensation reactions with carbonyl compounds to form imines. libretexts.org
Furthermore, primary amines are known to participate in nucleophilic addition reactions to α,β-unsaturated carbonyl compounds. libretexts.org Depending on the reaction conditions and the nature of the substrate, this can lead to either 1,2-addition to the carbonyl group or 1,4-conjugate addition. libretexts.org For weak bases like amines, the 1,2-addition is often reversible, and the thermodynamically more stable 1,4-addition product can predominate. libretexts.org
The nucleophilic character of the amine is also fundamental in its reactions with various electrophiles, leading to the formation of amides, sulfonamides, and other derivatives, which are common strategies in medicinal chemistry and materials science.
Role of Structural Features on Reactivity and Selectivity
The rigid and sterically defined acenaphthylene (B141429) core of this compound plays a significant role in influencing the stereochemical outcome of reactions.
Influence of the Acenaphthylene Core on Reaction Stereoselectivity
The acenaphthylene framework is a polycyclic aromatic hydrocarbon with a unique ortho- and peri-fused tricyclic structure. wikipedia.org This rigid structure can exert significant stereocontrol in reactions occurring at adjacent chiral centers. In the context of this compound, the stereochemistry at the C1 position, where the amine is attached, can direct the approach of incoming reagents, leading to high levels of diastereoselectivity in the products.
Studies on the [2+2] photodimerization of acenaphthylene itself have demonstrated that reaction conditions can significantly influence stereoselectivity, yielding either syn or anti cyclobutane (B1203170) dimers. nih.govrsc.org This highlights the inherent stereochemical influence of the acenaphthylene scaffold. While this specific reaction does not directly involve the amine, it underscores the principle that the rigid framework can control the spatial arrangement of reacting species.
In reactions involving the amine functionality of this compound, the bulky and planar acenaphthylene moiety can shield one face of the molecule, forcing reagents to approach from the less hindered side. This steric hindrance is a key factor in asymmetric synthesis, where the chiral amine can be used as a chiral auxiliary or as a precursor to chiral ligands for catalysis. The predictable stereochemical outcomes are a direct consequence of the well-defined three-dimensional structure of the acenaphthylene core.
Stereoelectronic Effects of the Dihydroacenaphthylene Framework
The dihydroacenaphthylene framework imposes significant conformational rigidity, which in turn influences the stereoelectronic environment of the amine group. Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on reactivity and stability. In the context of this compound, several key interactions are likely to be at play:
Hyperconjugation: The interaction between the nitrogen lone pair and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds can influence the amine's basicity and nucleophilicity. The fixed geometry of the five-membered ring dictates the dihedral angles between these orbitals, thereby modulating the extent of hyperconjugative stabilization.
Anomeric Effects: While classically associated with heterocyclic systems, analogous n→σ* interactions can occur in carbocyclic structures. The orientation of the amine group relative to the fused aromatic ring could lead to stabilizing or destabilizing interactions that would not be present in a more flexible acyclic amine.
Steric Hindrance: The bulky acenaphthene (B1664957) moiety can sterically shield one face of the amine, directing the approach of incoming reagents and influencing the stereochemical outcome of reactions.
The precise nature and magnitude of these effects in this compound would require dedicated computational and experimental studies for full elucidation.
Computational and Theoretical Studies of Reaction Mechanisms
Modern computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For a molecule like this compound, theoretical studies would be invaluable in predicting its reactivity and understanding the pathways of its transformations.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and energetics of molecules and transition states. DFT calculations could be employed to:
Optimize Geometries: Determine the most stable conformation of the reactant, transition states, intermediates, and products.
Calculate Reaction Energies: Predict the thermodynamics of a reaction by calculating the energy difference between products and reactants.
Map Potential Energy Surfaces: Elucidate the entire reaction pathway, identifying the transition states and intermediates involved. This allows for a detailed understanding of the reaction mechanism, including its stereoselectivity.
For instance, in a hypothetical N-alkylation reaction, DFT could be used to model the SN2 transition state, providing insights into the preferred trajectory of the incoming electrophile and rationalizing the stereochemical outcome.
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction of this compound
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. Higher values indicate slower reactions. |
| Reaction Energy (ΔG) | -10 to -20 | The overall free energy change of the reaction. Negative values indicate a thermodynamically favorable process. |
This table presents hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not publicly available.
Applications in Advanced Chemical Synthesis Non Biological/non Clinical
Chiral Ligands and Organocatalysts in Asymmetric Transformations
Enantioselective Catalysis (e.g., Cross-Coupling Reactions, Hydrogenation, Mannich Reactions)
Without verifiable, specific research findings, generating an article would lead to speculation or the inclusion of irrelevant information, which would violate the core instructions of the request. Therefore, the article cannot be produced at this time.
Derivatization for Analytical and Purification Methodologies
Pre-column Derivatization for Chromatographic Analysis (e.g., HPLC, GC-MS)
Pre-column derivatization is a common strategy employed before analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). science.govnih.gov For chiral amines like (S)-1,2-Dihydroacenaphthylen-1-amine, this technique is particularly valuable. In HPLC, derivatization is used to introduce a chromophore or fluorophore into the molecule, making it detectable by UV-Vis or fluorescence detectors. wikipedia.orgsigmaaldrich.com In GC analysis, derivatization is essential to increase the volatility and thermal stability of otherwise non-volatile amines. researchgate.netsigmaaldrich.com
The reaction converts the enantiomeric mixture of an analyte into a mixture of diastereomers by using a chiral derivatizing agent (CDA). wikipedia.org These diastereomers possess different physical properties and can be separated on a standard, achiral chromatographic column. nih.govchiralpedia.com The choice of derivatizing agent is critical and depends on the analyte and the analytical technique. researchgate.net For successful analysis, the CDA must be enantiomerically pure, the reaction should proceed to completion without causing racemization of the analyte, and the resulting derivatives must be stable. wikipedia.orgchiralpedia.com
Common reagents for the derivatization of primary amines include:
For HPLC: o-Phthaldialdehyde (OPA) in the presence of a chiral thiol, 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. researchgate.netacs.org
For GC-MS: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) and silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comgreyhoundchrom.com
Table 1: Common Pre-column Derivatizing Agents for Chiral Amines
| Derivatizing Agent | Analytical Method | Purpose of Derivatization | Resulting Derivative |
|---|---|---|---|
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | HPLC | Introduction of a fluorophore, creation of diastereomers. acs.org | Urethane |
| o-Phthaldialdehyde (OPA) / Chiral Thiol (e.g., N-acetyl-L-cysteine) | HPLC | Introduction of a fluorophore, creation of diastereomers. researchgate.net | Isoindole |
| Phenyl isothiocyanate (PITC) | HPLC | Introduction of a chromophore, creation of diastereomers. science.gov | Phenylthiourea |
| Trifluoroacetic anhydride (TFAA) | GC-MS | Increases volatility and thermal stability. sigmaaldrich.com | Trifluoroacetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Increases volatility by replacing active hydrogens. greyhoundchrom.com | Trimethylsilyl (TMS) derivative |
| Isobutyl chloroformate (IBCF) | GC-MS | Increases volatility and stability for GC analysis. | Carbamate |
Enhancement of Detectability, Volatility, and Chromatographic Performance
Derivatization significantly improves the analytical performance for compounds like this compound in several ways. The primary benefits include enhanced detectability, increased volatility for GC analysis, and improved chromatographic peak shape and resolution. sigmaaldrich.comresearchgate.net
Enhancement of Detectability: Many amines, including this compound, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common HPLC detectors. sigmaaldrich.com Derivatization with reagents containing these functional groups, such as dansyl chloride or FLEC, allows for highly sensitive fluorescence detection. acs.org This is crucial for trace analysis in complex matrices.
Enhancement of Volatility: For GC-MS analysis, compounds must be volatile and thermally stable. researchgate.net Primary amines often exhibit poor volatility and can interact unfavorably with the GC column, leading to poor peak shape. researchgate.net Derivatization reactions, such as acylation or silylation, replace the active hydrogen atoms on the amine group, which reduces intermolecular hydrogen bonding and increases the molecule's volatility, making it suitable for GC analysis. sigmaaldrich.comresearchgate.net
Improvement of Chromatographic Performance: Derivatization can lead to a dramatic improvement in chromatographic behavior. sigmaaldrich.com By converting the polar amine group into a less polar derivative, interactions with the stationary phase are reduced, resulting in sharper, more symmetrical peaks and better resolution between analytes. acs.org In the context of chiral separations, the conversion of enantiomers into diastereomers allows for their separation on less expensive and more robust achiral stationary phases. nih.gov
Table 2: Improvements in Analytical Performance via Derivatization of Amines
| Parameter | Improvement Achieved | Reason for Improvement | Relevant Techniques |
|---|---|---|---|
| Detectability | Increased sensitivity | Introduction of a chromophore or fluorophore into the analyte molecule. wikipedia.orgsigmaaldrich.com | HPLC-UV, HPLC-Fluorescence |
| Volatility | Increased volatility and thermal stability | Reduction of polarity and intermolecular hydrogen bonding by replacing active hydrogens. researchgate.netsigmaaldrich.com | GC, GC-MS |
| Peak Shape | Reduced tailing, more symmetrical peaks | Minimized undesirable interactions with the stationary phase. acs.org | HPLC, GC |
| Resolution | Enhanced separation of analytes | Altered retention characteristics and separation of diastereomers on achiral phases. nih.gov | HPLC, GC |
| Selectivity | Improved selectivity | Derivatizing agent reacts specifically with the target functional group. sigmaaldrich.com | HPLC, GC |
Future Research Directions and Perspectives
Development of Novel Asymmetric Methodologies for Dihydroacenaphthylen-1-amine Synthesis
The efficient and stereocontrolled synthesis of (S)-1,2-Dihydroacenaphthylen-1-amine is paramount for its broader application. While classical resolution methods can provide access to enantiopure amines, future research will focus on more elegant and efficient asymmetric catalytic strategies. The direct catalytic asymmetric synthesis of α-chiral primary amines is a highly sought-after goal in modern chemistry. rsc.org Key future methodologies will likely revolve around the asymmetric transformation of prochiral precursors derived from acenaphthenone.
Promising research avenues include:
Asymmetric Reductive Amination: This is one of the most direct methods for synthesizing chiral amines. sci-hub.se Future work will involve the development of novel chiral catalysts for the direct reductive amination of acenaphthenone. This could involve chiral Brønsted acids, such as N-triflyl phosphoramides, which have been successful in the synthesis of related 1-aminoindene derivatives. rsc.org
Asymmetric Hydrogenation of Imines: The synthesis and subsequent asymmetric hydrogenation of the N-unprotected ketimine derived from acenaphthenone presents a significant challenge but offers a direct route to the primary amine. Alternatively, the hydrogenation of N-protected imines (e.g., N-phosphinoyl or N-sulfonyl imines) followed by deprotection is a more established, albeit less atom-economical, strategy. sci-hub.se
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries, such as (R)-phenylglycine amide, offers a practical route. This approach has been successfully applied to the synthesis of (S)-1-aminoindane via diastereoselective reduction of a ketimine intermediate. capes.gov.br Future studies could optimize this method for the acenaphthene (B1664957) system and develop novel, more efficient auxiliaries.
Biocatalytic Asymmetric Synthesis: The use of enzymes offers a powerful and green alternative. Transaminases (TAs) or amine dehydrogenases (AmDHs) could be employed for the asymmetric amination of acenaphthenone or the corresponding alcohol (1-acenaphthenol), respectively. rsc.orgnih.gov Protein engineering and directed evolution will be key to developing enzymes with high activity and selectivity for the sterically demanding acenaphthene core. nih.gov
Table 1: Comparison of Potential Asymmetric Synthetic Methodologies
| Methodology | Prochiral Precursor | Key Advantages | Future Research Focus |
|---|---|---|---|
| Asymmetric Reductive Amination | Acenaphthenone | Direct, high atom economy | Development of novel chiral acid or metal catalysts |
| Asymmetric Hydrogenation | Acenaphthenone-derived imine | High enantioselectivities achievable | Catalyst design for N-unprotected imines |
| Chiral Auxiliary Method | Acenaphthenone-derived ketimine | Robust and predictable selectivity | New auxiliaries, milder cleavage conditions |
| Biocatalysis (e.g., AmDH) | 1-Acenaphthenol (B129857) | High enantioselectivity, green conditions | Enzyme engineering for substrate scope |
Exploration of New Catalytic Systems for Enantioselective Transformations
The discovery of new catalytic systems is the engine driving innovation in asymmetric synthesis. For a rigid and sterically defined molecule like this compound, both its synthesis and its potential use as a ligand or organocatalyst will benefit from next-generation catalysts.
Future exploration will likely target:
Organocatalysis: Chiral Brønsted acids and bifunctional organocatalysts, such as those derived from BINOL or squaramide, are powerful tools for enantioselective transformations. rsc.orgpsu.edu Research into new catalysts that can effectively create the chiral center in the acenaphthene framework through reactions like iminium ion cyclization or Michael additions will be a significant area of focus. rsc.orgrsc.org
Transition Metal Catalysis: While established catalysts based on rhodium, ruthenium, and iridium are effective for hydrogenation, there is a continuous drive to discover more active and selective catalysts. researchgate.net Systems based on earth-abundant and less toxic metals like iron and nickel are particularly attractive. mdpi.com Specifically, N-heterocyclic carbene (NHC) ligands based on an acenaphthene backbone have shown promise and could create a highly effective chiral pocket around a metal center for various catalytic reactions. mdpi.com
Biocatalysis: Beyond synthesis, engineered enzymes could be used in transformations involving the amine itself. For instance, monoamine oxidases could be used in the deracemization of racemic 1,2-dihydroacenaphthylen-1-amine, a process involving enantioselective oxidation followed by non-selective reduction. sci-hub.se
Table 2: Emerging Catalytic Systems for Investigation
| Catalyst Class | Potential Application | Key Features for Future Research |
|---|---|---|
| Bifunctional Organocatalysts (e.g., Squaramides) | Asymmetric synthesis of the amine | H-bond donor/acceptor capabilities; tunable steric and electronic properties. psu.edu |
| Chiral NHC-Metal Complexes | Asymmetric synthesis and functionalization | Strong σ-donor ligands; rigid backbone for effective chirality transfer. mdpi.com |
| Engineered Biocatalysts (e.g., Transaminases) | Direct synthesis from ketones | Exceptional stereoselectivity; operation in aqueous media. nih.gov |
Expansion of Synthetic Applications to Underexplored Chemical Spaces
Chiral amines are invaluable building blocks for pharmaceuticals and serve as potent chiral ligands and organocatalysts. rsc.orgsigmaaldrich.com The unique rigid, polycyclic structure of this compound makes it a prime candidate for applications in previously unexplored areas.
Future research should focus on:
As a Chiral Ligand: The amine can be readily converted into phosphoramidites, amides, or other derivatives for use as chiral ligands in transition-metal-catalyzed reactions. Its rigid acenaphthene backbone could enforce a well-defined chiral environment, potentially leading to high enantioselectivities in reactions like asymmetric hydrogenation, allylic substitution, or cross-coupling.
As an Organocatalyst: The primary amine functionality is a key feature of many organocatalysts. It can participate in enamine or iminium ion catalysis for reactions such as asymmetric aldol (B89426) or Michael additions. sigmaaldrich.com The unique steric bulk of the dihydroacenaphthylene moiety could offer novel selectivity profiles compared to more common proline or cinchona alkaloid-derived catalysts.
As a Synthetic Building Block: The acenaphthene core is a privileged structure found in materials and medicinal agents. nih.gov this compound can serve as a starting point for the synthesis of complex, enantiopure heterocycles and natural product analogues that are otherwise difficult to access. Its application in constructing novel polycyclic nitrogen-containing compounds is a particularly promising avenue.
Green Chemistry Approaches and Sustainable Synthesis of this compound Derivatives
The principles of green chemistry are increasingly integral to modern synthetic planning. psu.eduhims-biocat.eu Future research on this compound must incorporate sustainability, focusing on reducing waste, energy consumption, and the use of hazardous materials.
Key green strategies for future development include:
Biocatalytic Routes: As mentioned, using enzymes like amine dehydrogenases (AmDH) and alcohol dehydrogenases (ADH) in a "hydrogen-borrowing" cascade to convert 1-acenaphthenol directly to the chiral amine using ammonia (B1221849) is a highly atom-economical and sustainable approach. rsc.orghims-biocat.eu This avoids stoichiometric reagents and often proceeds in aqueous media under mild conditions.
Catalyst Recycling: For both metal-based and organocatalytic systems, developing methods for catalyst recovery and reuse is crucial. This could involve immobilizing the catalyst on a solid support or using solvent systems like supercritical CO2 that facilitate easy separation. psu.eduacs.org
Solvent Minimization and Selection: Research into performing syntheses under solvent-free conditions, for example through mechanochemistry (grinding), or in green solvents like γ-valerolactone or water, will significantly improve the environmental footprint of the synthesis. acs.orgnih.gov
Atom Economy: Focusing on synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as direct amination reactions, will be a priority over multi-step sequences involving protecting groups and stoichiometric activators. rsc.orghims-biocat.eu
Table 3: Green Chemistry Principles and Future Applications
| Green Chemistry Principle | Application to this compound Synthesis | Future Research Goal |
|---|---|---|
| Use of Catalysis | Employing biocatalysts or recyclable organocatalysts instead of stoichiometric reagents. nih.govpsu.edu | Develop robust, immobilized catalysts with high turnover numbers. |
| Atom Economy | Prioritizing direct reductive amination or alcohol amination over auxiliary-based methods. hims-biocat.eu | Design a one-pot synthesis from acenaphthenone or 1-acenaphthenol. |
| Safer Solvents & Conditions | Using water, supercritical CO2, or solvent-free reactions. psu.edunih.gov | Optimize a biocatalytic synthesis in an aqueous buffer system. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Develop catalysts that operate efficiently without heating or high pressure. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the enantiomeric purity of (S)-1,2-Dihydroacenaphthylen-1-amine?
- Methodological Answer : Enantiomeric purity is typically determined via chiral chromatography (e.g., HPLC or GC) using chiral stationary phases such as cyclodextrin derivatives. Polarimetric analysis can complement chromatographic data by measuring optical rotation. For calibration, deuterated standards (e.g., Acenaphthene-d10) improve precision in mass spectrometry-based quantification .
- Key Considerations :
- Validate methods with certified reference materials (CRMs) to minimize matrix effects.
- Cross-check results with nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, to resolve ambiguities in stereochemical assignments.
Q. How can researchers optimize the synthesis of this compound to minimize racemization?
- Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. To mitigate this:
- Use mild, non-acidic catalysts (e.g., organocatalysts or chiral auxiliaries) for asymmetric synthesis.
- Conduct reactions at lower temperatures (< 0°C) and monitor progress via inline spectroscopy (e.g., FTIR).
- Purify intermediates using recrystallization with chiral resolving agents, such as tartaric acid derivatives, to enhance enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
